(2R)-2-Tert-butyloxirane
Overview
Description
®-2-tert-Butyloxirane is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of a tert-butyl group attached to the oxirane ring. The ®-configuration indicates that the compound is the enantiomer with the specific spatial arrangement of atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: ®-2-tert-Butyloxirane can be synthesized through several methods. One common approach involves the epoxidation of alkenes. For instance, the reaction of tert-butyl ethylene with a peracid, such as meta-chloroperoxybenzoic acid (mCPBA), under controlled conditions can yield ®-2-tert-Butyloxirane. The reaction typically requires a solvent like dichloromethane and is carried out at low temperatures to ensure selectivity and yield.
Industrial Production Methods: In an industrial setting, the production of ®-2-tert-Butyloxirane may involve the use of chiral catalysts to achieve the desired enantiomeric purity. Catalysts such as Jacobsen’s catalyst can be employed to facilitate the asymmetric epoxidation of alkenes, leading to the formation of ®-2-tert-Butyloxirane with high enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions: ®-2-tert-Butyloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized products.
Reduction: Reduction reactions can convert the oxirane ring into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines, thiols, or halides can react with the oxirane ring under basic or acidic conditions.
Major Products Formed:
Oxidation: Diols or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted oxiranes or open-chain products.
Scientific Research Applications
®-2-tert-Butyloxirane has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: ®-2-tert-Butyloxirane is utilized in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of ®-2-tert-Butyloxirane involves its reactivity as an epoxide. The strained three-membered ring is highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations and biological processes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile interacting with the oxirane ring.
Comparison with Similar Compounds
(S)-2-tert-Butyloxirane: The enantiomer of ®-2-tert-Butyloxirane with opposite spatial arrangement.
2-Methyl-2-oxirane: A similar compound with a methyl group instead of a tert-butyl group.
2-Phenyl-2-oxirane: A compound with a phenyl group attached to the oxirane ring.
Uniqueness: ®-2-tert-Butyloxirane is unique due to its specific ®-configuration and the presence of a bulky tert-butyl group, which influences its reactivity and selectivity in chemical reactions. This makes it a valuable compound in asymmetric synthesis and chiral chemistry.
Properties
IUPAC Name |
(2R)-2-tert-butyloxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-6(2,3)5-4-7-5/h5H,4H2,1-3H3/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAYDCIZOFDHRM-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426334 | |
Record name | (2R)-2-tert-butyloxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41796-67-2 | |
Record name | (2R)-2-(1,1-Dimethylethyl)oxirane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41796-67-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2R)-2-tert-butyloxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxirane, 2-(1,1-dimethylethyl)-, (2R) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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